molecular formula C13H25ClN2O2 B6192321 tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride CAS No. 2648946-12-5

tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride

Cat. No.: B6192321
CAS No.: 2648946-12-5
M. Wt: 276.80 g/mol
InChI Key: CKOKNJBAKUGHSG-UHFFFAOYSA-N
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Description

“tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2007925-05-3 . It has a molecular weight of 248.75 . The compound is typically stored at room temperature and appears as an off-white solid .


Physical and Chemical Properties Analysis

The compound is an off-white solid . It’s typically stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride involves the reaction of tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate with hydrochloric acid.", "Starting Materials": [ "tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate" ], "Reaction": [ "Add tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride" ] }

CAS No.

2648946-12-5

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-5-4-10-6-11(9-15)8-14-7-10;/h10-11,14H,4-9H2,1-3H3;1H

InChI Key

CKOKNJBAKUGHSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(C1)CNC2.Cl

Purity

95

Origin of Product

United States

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